molecular formula C15H13IN2O B14015024 2-Ethoxy-6-iodoacridin-9-amine CAS No. 74165-95-0

2-Ethoxy-6-iodoacridin-9-amine

Cat. No.: B14015024
CAS No.: 74165-95-0
M. Wt: 364.18 g/mol
InChI Key: RBCPTFNPNBHEDY-UHFFFAOYSA-N
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Description

2-Ethoxy-6-iodoacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-iodoacridin-9-amine typically involves the reaction of 2-ethoxy-6-nitroacridine with iodine and a reducing agent. The process begins with the nitration of 2-ethoxyaniline to form 2-ethoxy-6-nitroaniline, which is then cyclized to produce 2-ethoxy-6-nitroacridine. This intermediate is subsequently iodinated and reduced to yield this compound .

Industrial Production Methods: For large-scale industrial production, the process involves the use of organic solvents, reducing agents, and controlled reaction conditions. The reaction is typically carried out under nitrogen protection at temperatures ranging from 40 to 90°C. After the reaction, the product is purified through filtration and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-iodoacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Ethoxy-6-iodoacridin-9-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-iodoacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-6-iodoacridin-9-amine stands out due to its unique iodine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to intercalate with DNA and increases its potential as an anticancer agent compared to other acridine derivatives .

Properties

CAS No.

74165-95-0

Molecular Formula

C15H13IN2O

Molecular Weight

364.18 g/mol

IUPAC Name

2-ethoxy-6-iodoacridin-9-amine

InChI

InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18)

InChI Key

RBCPTFNPNBHEDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N

Origin of Product

United States

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